molecular formula C16H13ClN2O2S B2646289 N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946284-73-7

N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No.: B2646289
CAS No.: 946284-73-7
M. Wt: 332.8
InChI Key: UXPBYFVYEXYVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a thiophene moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. The nitrile oxide is often generated in situ from a hydroxylamine derivative.

  • Attachment of the Thiophene Moiety: : The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid or ester reacts with a halogenated isoxazole intermediate in the presence of a palladium catalyst.

  • Formation of the Acetamide Linkage: : The final step involves the acylation of the amine group on the isoxazole-thiophene intermediate with 3-chloro-4-methylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition and coupling reactions, and the implementation of efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or an open-chain nitrile derivative.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the chlorinated phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like nitrating agents, halogenating agents, or Friedel-Crafts acylation conditions are applicable.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Isoxazoline derivatives or open-chain nitrile compounds.

    Substitution: Various substituted derivatives on the phenyl ring, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the isoxazole and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the electron-rich nature of the thiophene ring and the potential for conjugation with other aromatic systems.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The thiophene ring may contribute to binding affinity through π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-2-(5-phenylisoxazol-3-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(3-chloro-4-methylphenyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-10-4-5-11(7-13(10)17)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPBYFVYEXYVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.